
N-(3,5-dimethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H25FN4O4 and its molecular weight is 440.475. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
One of the primary research interests in this compound and its derivatives is their synthesis and evaluation for antibacterial properties. Studies have detailed the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. For instance, Iqbal et al. (2017) synthesized acetamide derivatives to explore their efficacy against various bacterial strains, such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. The study found that certain compounds exhibited moderate inhibitory concentrations against these bacteria, highlighting their potential as antibacterial agents (Iqbal et al., 2017).
Characterization and Pharmacological Evaluation
Research also extends to the characterization and pharmacological evaluation of derivatives for anti-enzymatic and hemolytic activities. Nafeesa et al. (2017) designed and synthesized a new series of N-substituted derivatives incorporating multifunctional moieties. The compounds were evaluated for their antibacterial and anti-enzymatic potential, supported by hemolytic activity assessments. This study highlighted specific compounds that showed promising inhibitor qualities against gram-negative bacterial strains, suggesting potential applications in the development of new antimicrobial agents (Nafeesa et al., 2017).
Antimicrobial and Anti-Proliferative Activities
Further investigations into the antimicrobial and anti-proliferative activities of related compounds have been conducted. Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 1,3,4-oxadiazole and evaluated their in vitro inhibitory activity against pathogenic bacteria and fungi, as well as their anti-proliferative activity against various cancer cell lines. The study identified several compounds with potent activities, offering insights into their potential therapeutic applications (Al-Wahaibi et al., 2021).
Potential Pesticide Applications
The compound's derivatives have also been characterized for potential applications as pesticides. Olszewska et al. (2011) characterized N-derivatives of related compounds by X-ray powder diffraction, suggesting their utility as potential pesticides. The study provides valuable data on the crystallographic properties of these compounds, which is essential for understanding their chemical behavior and potential applications in agriculture (Olszewska et al., 2011).
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c1-30-19-11-18(12-20(13-19)31-2)25-21(29)14-28-8-6-15(7-9-28)23-26-22(27-32-23)16-4-3-5-17(24)10-16/h3-5,10-13,15H,6-9,14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWLMAHJLNWRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

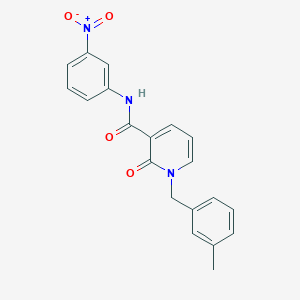
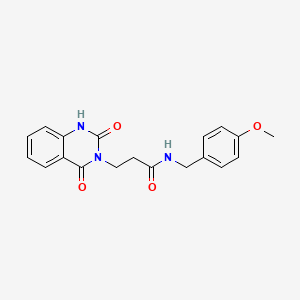


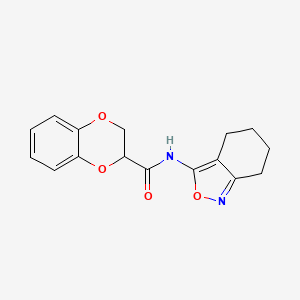
![4-(4-methylpiperazino)-5H-pyrimido[5,4-b]indole](/img/structure/B2626983.png)

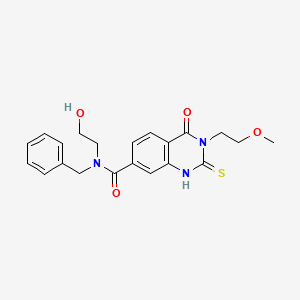
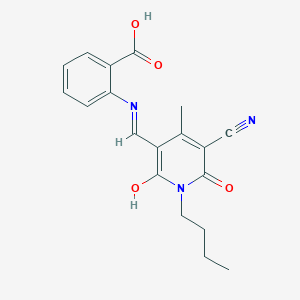
![(Z)-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2626987.png)
![N-(2-chlorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2626989.png)
![2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B2626990.png)
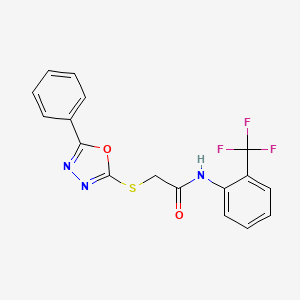
![7-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2626993.png)